

CAS number 1004-40-6 properties and hazards

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Compound of Interest

Compound Name: 6-Amino-2-thiouracil

Cat. No.: B086922

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An In-depth Technical Guide to CAS Number 1004-40-6: 6-Aminothiouracil

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This technical guide provides a detailed overview of the properties, hazards, and synthesis of the chemical compound with CAS number 1004-40-6, identified as 6-Aminothiouracil.

Chemical Identification and Properties

6-Aminothiouracil, also known as **6-amino-2-thiouracil**, is a heterocyclic compound belonging to the thiouracil family.^{[1][2][3][4]} It is characterized by a pyrimidine ring substituted with an amino group and a thiol group.^[2] This compound is of interest to researchers in medicinal chemistry and drug development due to its potential biological activities and its utility as an intermediate in the synthesis of more complex molecules.^{[1][5]}

Table 1: Chemical and Physical Properties of 6-Aminothiouracil (CAS: 1004-40-6)

Property	Value	Source(s)
Molecular Formula	C4H5N3OS	[1] [3]
Molecular Weight	143.17 g/mol	[1] [3] [5]
Appearance	White to off-white crystalline powder/solid	[1] [2] [3] [5]
Melting Point	>300 °C (decomposes)	[1]
Boiling Point	246.5°C (estimate)	[1]
Solubility	DMSO (Slightly), Methanol (Slightly), Water (256.3mg/L at 25 °C)	[1]
pKa	7.92 ± 0.20 (Predicted)	[1]
InChIKey	YFYYRKDBDBILSD-UHFFFAOYSA-N	[1]

Hazards and Safety Information

6-Aminothiouracil is considered to have a moderate hazard profile. The available data suggests that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[\[1\]](#)[\[6\]](#)

Table 2: GHS Hazard Statements for 6-Aminothiouracil (CAS: 1004-40-6)

Hazard Code	Hazard Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:[\[1\]](#)[\[6\]](#)

Toxicological Data:

- LD50 (intraperitoneal, mouse): 370 mg/kg[1][3]

Precautionary Measures: When handling 6-Aminothiouracil, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[6]

Synthesis of 6-Aminothiouracil

A common method for the synthesis of 6-Aminothiouracil involves the condensation of thiourea with ethyl cyanoacetate in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent.[1][3]

Experimental Protocol:

Materials:

- Sodium methoxide
- Ethanol
- Thiourea
- Ethyl cyanoacetate
- Water
- Acetic acid

Procedure:

- In a reaction flask, dissolve sodium methoxide (1.88 mol) in ethanol (3 L) at room temperature.
- Add thiourea (0.88 mol) to the solution and stir until it is completely dissolved.
- Heat the reaction mixture to 55 °C.
- Slowly add ethyl cyanoacetate (0.884 mol) to the heated mixture.

- Continue heating the mixture to reflux and maintain the reflux for 4.5 hours.
- After the reaction is complete, cool the mixture and filter to collect the precipitate.
- Wash the filter cake with ethanol.
- Transfer the washed solid to a new reaction flask and dissolve it in water.
- Adjust the pH of the solution to 4 by the slow addition of acetic acid at 20 °C, which will cause a large amount of solid to precipitate.
- Collect the solid product by filtration.
- Dry the filter cake at 45 °C overnight to obtain the final product, **6-amino-2-thiouracil**.

This protocol is adapted from a general procedure described in the literature.[1][3]

Synthesis Workflow Diagram:



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Caption: Workflow for the synthesis of 6-Aminothiouracil.

Applications in Research and Drug Development

6-Aminothiouracil serves as a valuable building block in organic synthesis. Its functional groups allow for further chemical modifications to produce a variety of derivatives. It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] In biochemical research, it is used as a reagent for studying nucleic acids and proteins.[5] Some derivatives have been investigated for their potential as A3 adenosine receptor antagonists.[1]

Addendum: Note on 1-(4-bromophenyl)ethanone (CAS: 99-90-1)

Initial searches indicated a potential interest in 1-(4-bromophenyl)ethanone. For clarity, a brief overview of this compound is provided below. It is important to note that this is a distinct chemical entity from 6-Aminothiouracil.

1-(4-bromophenyl)ethanone, also known as 4'-bromoacetophenone, is a halogenated aromatic ketone.^{[7][8][9][10][11]} It is a solid at room temperature and appears as a white to off-white crystalline substance.^[7] It is used as a biochemical reagent and an intermediate in organic synthesis, including in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs.^{[9][12]}

Table 3: Properties and Hazards of 1-(4-bromophenyl)ethanone (CAS: 99-90-1)

Property/Hazard	Value/Statement	Source(s)
Molecular Formula	C8H7BrO	[8][10][12]
Molecular Weight	199.04 g/mol	[8][12]
Melting Point	48-52 °C	[13][14]
Boiling Point	255 °C	[13][14]
Solubility	Soluble in organic solvents like chloroform, toluene, and dichloromethane; low solubility in water.	[7]
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[14]

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